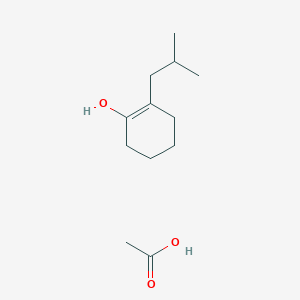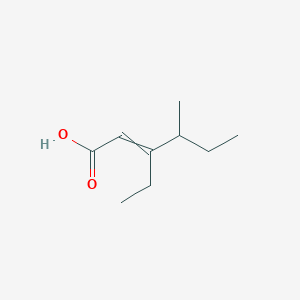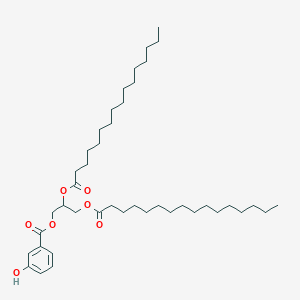
2,3-Bis(hexadecanoyloxy)propyl 3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(hexadecanoyloxy)propyl 3-hydroxybenzoate is a complex organic compound that belongs to the class of esters It is characterized by the presence of long-chain fatty acid esters and a hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(hexadecanoyloxy)propyl 3-hydroxybenzoate typically involves esterification reactions. One common method is the reaction of 3-hydroxybenzoic acid with 2,3-bis(hexadecanoyloxy)propanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Types of Reactions:
Oxidation: The hydroxybenzoate moiety can undergo oxidation reactions to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring of the hydroxybenzoate can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the hydroxybenzoate moiety.
Scientific Research Applications
2,3-Bis(hexadecanoyloxy)propyl 3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(hexadecanoyloxy)propyl 3-hydroxybenzoate involves its interaction with cellular membranes. The long-chain fatty acid esters can integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxybenzoate moiety may exert antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, the compound may interact with specific enzymes and receptors involved in lipid metabolism and inflammatory pathways.
Comparison with Similar Compounds
1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamine: Similar in structure due to the presence of long-chain fatty acid esters.
4-Hydroxybenzoic acid: Shares the hydroxybenzoate moiety but lacks the long-chain fatty acid esters.
Uniqueness: 2,3-Bis(hexadecanoyloxy)propyl 3-hydroxybenzoate is unique due to the combination of long-chain fatty acid esters and a hydroxybenzoate moiety. This dual functionality allows it to interact with both lipid membranes and oxidative stress pathways, making it a versatile compound for various applications.
Properties
CAS No. |
922509-56-6 |
|---|---|
Molecular Formula |
C42H72O7 |
Molecular Weight |
689.0 g/mol |
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl 3-hydroxybenzoate |
InChI |
InChI=1S/C42H72O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-40(44)47-35-39(36-48-42(46)37-30-29-31-38(43)34-37)49-41(45)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31,34,39,43H,3-28,32-33,35-36H2,1-2H3 |
InChI Key |
LYUQHAYNGMCXJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC(=CC=C1)O)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
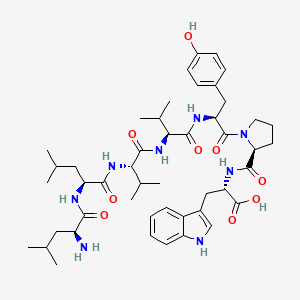
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
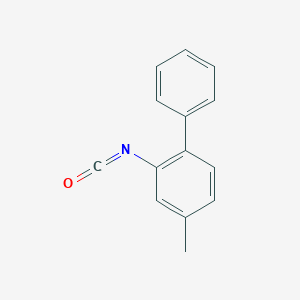
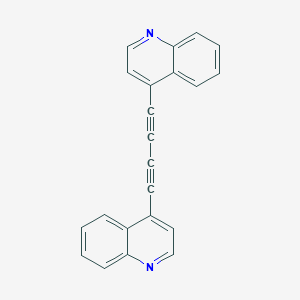
![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)

![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
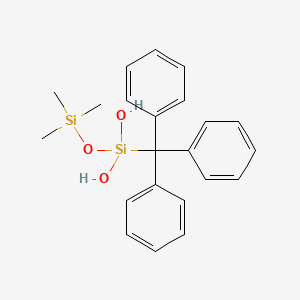
![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
